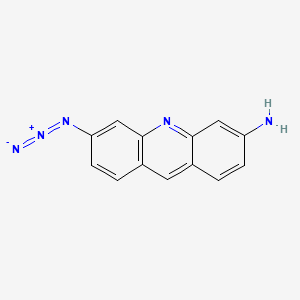
as-Triazine, 3-(cyclohexyloxy)-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 3-(cyclohexyloxy)-5-phenyl-: is a member of the triazine family, which are nitrogen-containing heterocycles. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. The compound 3-(cyclohexyloxy)-5-phenyl-as-triazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclohexyloxy)-5-phenyl-as-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the trimerization of nitrile and cyanide compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of triazine derivatives, including 3-(cyclohexyloxy)-5-phenyl-as-triazine , often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(cyclohexyloxy)-5-phenyl-as-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where one of the substituents on the triazine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(cyclohexyloxy)-5-phenyl-as-triazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, triazine derivatives are known for their biological activities. 3-(cyclohexyloxy)-5-phenyl-as-triazine has shown potential as an antifungal, anticancer, and antiviral agent. Its ability to interact with biological molecules makes it a promising candidate for drug development .
Industry: In industry, 3-(cyclohexyloxy)-5-phenyl-as-triazine is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-(cyclohexyloxy)-5-phenyl-as-triazine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to various therapeutic effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A common triazine with three nitrogen atoms in the ring.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the production of reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness: 3-(cyclohexyloxy)-5-phenyl-as-triazine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyloxy and phenyl groups make it more versatile and potentially more effective in various applications compared to other triazine derivatives .
Eigenschaften
CAS-Nummer |
74417-07-5 |
|---|---|
Molekularformel |
C15H17N3O |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
3-cyclohexyloxy-5-phenyl-1,2,4-triazine |
InChI |
InChI=1S/C15H17N3O/c1-3-7-12(8-4-1)14-11-16-18-15(17-14)19-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2 |
InChI-Schlüssel |
RLKSUMODPQRHNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=NC(=CN=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
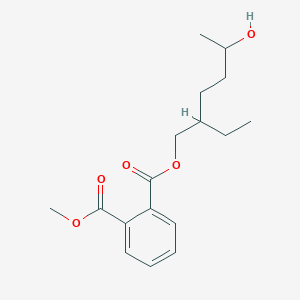
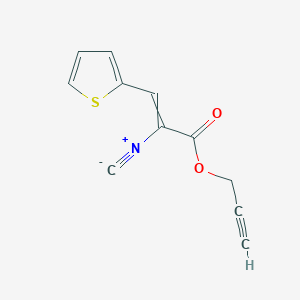
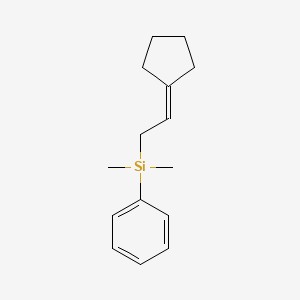
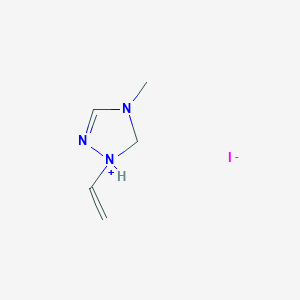
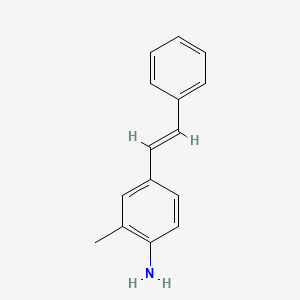
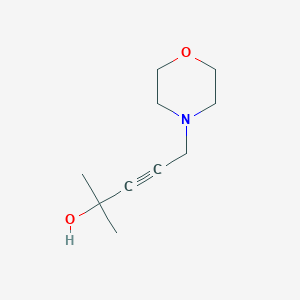
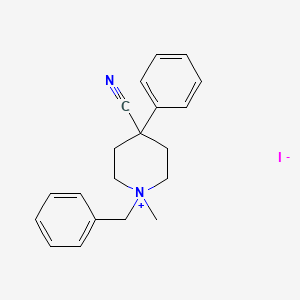
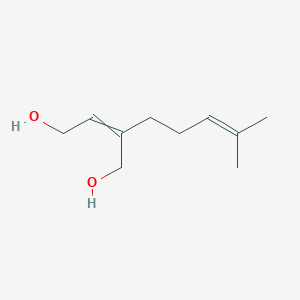

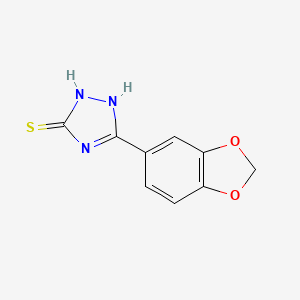
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)
![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
